molecular formula C7H7N3O B1417575 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one CAS No. 529508-54-1

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B1417575
CAS No.: 529508-54-1
M. Wt: 149.15 g/mol
InChI Key: AEDCOWYMDRVJLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one” is a chemical compound that is part of the structure of Brivanib . Brivanib is a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways .


Molecular Structure Analysis

The crystal structure of Brivanib, which includes “this compound”, has been reported . The crystallographic parameters for Brivanib are: M = 370 g/mol, monoclinic space group P21, a = 10.3268(5) Å, b = 7.9377(4) Å, c = 11.0046(5) Å, β = 98.011(2)°, Z = 2 .

Scientific Research Applications

PET Tracers for Imaging

5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives have been synthesized for potential use as PET tracers in imaging p38α mitogen-activated protein kinase, a significant target in inflammatory diseases and cancer. This application highlights the compound's relevance in diagnostic imaging and drug development (Wang, Gao, & Zheng, 2014).

VEGFR-2 Inhibitors

In the context of cancer treatment, derivatives of this compound, like BMS-540215, have been identified as potent inhibitors of vascular endothelial growth factor receptor-2 kinase. This discovery is crucial for developing new treatments for solid tumors (Bhide et al., 2006).

Antiproliferative Activities

Novel pyrrolo[2,1-f][1,2,4]triazine derivatives have been synthesized and evaluated for their antiproliferative activities against human tumor cells. This research is significant in the search for efficient and low-toxicity antitumor agents (Zhang et al., 2018).

Synthesis Techniques

Advancements in synthesis techniques for compounds like ethyl 4-(aziridin-1-yl)-5-methylpyrrolotriazine-6-carboxylate, derived from this compound, have been documented. These techniques are pivotal in developing new compounds with potential biological activities (Lil, 2015).

Antiavian Influenza Virus Activity

Certain derivatives have shown remarkable antiavian influenza virus activity, indicating the compound's potential in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).

Metabolism and Disposition Studies

The metabolism and disposition of Brivanib, a derivative of this compound, were studied in various species including humans. This research is vital for understanding the pharmacokinetics and pharmacodynamics of potential cancer treatments (Gong et al., 2011).

Mechanism of Action

Target of Action

The compound 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one, also known as 5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one, primarily targets the vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptors (FGFR) . These receptors play a crucial role in angiogenesis, the process of new blood vessel formation, and are often overexpressed in various types of cancers .

Mode of Action

This compound acts as a multitargeted tyrosine kinase inhibitor . It binds to the kinase domain of its targets, VEGFR-2 and FGFR, inhibiting their activation and subsequent signal transduction . This inhibition disrupts the signaling pathways that promote cell proliferation and angiogenesis .

Biochemical Pathways

By inhibiting VEGFR-2 and FGFR, this compound affects several biochemical pathways. The primary pathway is the VEGF signaling pathway , which is crucial for angiogenesis . The inhibition of this pathway leads to reduced angiogenesis, thereby limiting the tumor’s access to nutrients and oxygen . Additionally, the inhibition of FGFR disrupts the FGF signaling pathway , which is involved in various cellular processes, including cell growth, differentiation, and wound healing .

Pharmacokinetics

It is known that the compound was developed as a prodrug to improve its aqueous solubility and oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of angiogenesis and cell proliferation . By blocking the activation of VEGFR-2 and FGFR, the compound prevents the formation of new blood vessels and disrupts cell growth signals . This can lead to the reduction of tumor growth and potentially cause tumor shrinkage .

Future Directions

Brivanib, which contains “5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one”, is currently under development as an oral agent for the treatment of cancer . Research on Brivanib remains active for potential applications in other areas, such as neovascular age-related macular degeneration and soft-tissue sarcomas .

Properties

IUPAC Name

5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-5-2-3-10-6(5)7(11)8-4-9-10/h2-4H,1H3,(H,8,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDCOWYMDRVJLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90624012
Record name 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529508-54-1
Record name 5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90624012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 2
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 3
Reactant of Route 3
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 4
Reactant of Route 4
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 5
Reactant of Route 5
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Reactant of Route 6
Reactant of Route 6
5-Methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.